molecular formula C23H22O4 B3120976 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane CAS No. 27688-87-5

2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane

Cat. No. B3120976
CAS RN: 27688-87-5
M. Wt: 362.4 g/mol
InChI Key: RJNAMETVIBKNEQ-UHFFFAOYSA-N
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Description

“2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane” is a chemical compound with the molecular formula C23H22O4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The compound also contains phenyl groups and benzyloxy groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.43 g/mol . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Dental Composite Materials : Oxiranes, including compounds structurally related to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane, have been studied for their potential use in non-shrinking dental composite materials. Their reactivity and potential to cause adverse biological effects in living organisms have been a point of research. For example, Schweikl, Schmalz, and Weinmann (2002) investigated the mutagenic activity of new oxiranes and siloranes, compounds combining silane and oxirane, on Salmonella typhimurium. This study focused on the induction of mutations and the mutagenic effects of these compounds (Schweikl, Schmalz, & Weinmann, 2002).

  • Corrosion Inhibition : Aromatic epoxy monomers, which are structurally similar to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane, have been studied for their corrosion inhibition effectiveness. Dagdag et al. (2019) explored the synthesis and characterization of aromatic epoxy monomers and their role in inhibiting corrosion in carbon steel in acidic solutions. Their findings showed that these compounds act as effective corrosion inhibitors (Dagdag et al., 2019).

  • Surface Activity in Block Copolymers : The chemical structure and surface activity of compounds formed by reacting bis(2-hydroxyethyl)disulphide with ethyloxirane, a compound related to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane, have been investigated. Sokołowski, Piasecki, and Burczyk (1983) studied how these compounds, when used in block copolymers, exhibit different adsorption efficiencies, foaming, and wetting properties (Sokołowski, Piasecki, & Burczyk, 1983).

  • Photodegradable Carbonate Units for UV Lithography : Huh et al. (2009) synthesized a photo-patternable cross-linked epoxy system containing photodegradable carbonate units. This system was designed for deep UV lithography applications, showcasing the utility of oxirane derivatives in advanced technological applications (Huh et al., 2009).

  • Thermal Properties in Liquid Crystalline Epoxies : Chen et al. (2019) synthesized and characterized liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units. They examined the thermal properties of these materials, highlighting their potential application in microelectronics due to their high thermal conductivity and stability (Chen et al., 2019).

  • Cytotoxicity and DNA Damage Assessment : Kostoryz et al. (2007) assessed the cytotoxicity and DNA damage effects of siloranes and oxiranes, which are structurally related to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane. This study aimed to evaluate these compounds' suitability for use in biomaterials, given their genotoxic properties (Kostoryz et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H312, H315, H319, H361, H372, H317, H351, H335, H336, and H412 . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

properties

IUPAC Name

2-[[3,4-bis(phenylmethoxy)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-3-7-18(8-4-1)14-26-22-12-11-20(24-16-21-17-25-21)13-23(22)27-15-19-9-5-2-6-10-19/h1-13,21H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNAMETVIBKNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240540
Record name 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane

CAS RN

27688-87-5
Record name 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27688-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 6.1 g. of 3,4-dibenzyloxyphenol in 10 ml. of water and 1.53 g. of potassium hydroxide pellets is added 5.6 g. of epichlorohydrin in 60 ml. of ethanol. The solution is stirred at room temperature for 24 hours and then concentrated in vacuo. The residue is suspended in water and the mixture extracted with ether. The ether extracts are dried to yield 3-(3,4-dibenzyloxyphenoxy)-1,2-epoxypropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Cha-Molstad, JE Yu, Z Feng, SH Lee, JG Kim… - Nature …, 2017 - nature.com
Macroautophagy mediates the selective degradation of proteins and non-proteinaceous cellular constituents. Here, we show that the N-end rule pathway modulates macroautophagy. In …
Number of citations: 183 www.nature.com
M Stanek, LP Picard, MF Schmidt… - Journal of medicinal …, 2019 - ACS Publications
Starting from the β-adrenoceptor agonist isoprenaline and beta-blocker carvedilol, we designed and synthesized three different chemotypes of agonist/antagonist hybrids. Investigations …
Number of citations: 17 pubs.acs.org
CH Ji, HY Kim, AJ Heo, SH Lee, MJ Lee, SB Kim… - Molecular cell, 2019 - cell.com
The endoplasmic reticulum (ER) is susceptible to wear-and-tear and proteotoxic stress, necessitating its turnover. Here, we show that the N-degron pathway mediates ER-phagy. This …
Number of citations: 94 www.cell.com

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